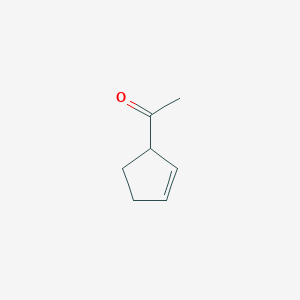
5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its structural complexity and its utility in various chemical and biological applications. The oxazolidine ring is an important structural unit in many biologically active compounds, making this compound a valuable subject of study .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves multicomponent reactions of 1,2-amino alcohols. One common method includes metal-free domino annulation/Mannich reactions, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . Another approach involves transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods: Industrial production of this compound can be achieved through a multistep process starting from L-serine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected serine is then converted to the corresponding N-Boc serinol, which is subsequently oxidized to form this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has found widespread use in scientific research due to its versatility:
Biology: The compound’s structural features make it a valuable intermediate in the synthesis of biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid exerts its effects involves the formation of a diastereomeric complex with the substrate. This complexation controls the stereochemistry of the reaction, ensuring the desired configuration of the product. The complexation is reversible, allowing for the recovery of the auxiliary after the reaction is complete.
Similar Compounds:
Oxazolidines: These compounds share the oxazolidine ring structure but may differ in their substituents and functional groups.
Thiazolidines: These compounds contain a sulfur atom in place of the oxygen atom found in oxazolidines, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral auxiliary and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Eigenschaften
| 71264-44-3 | |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-6(2)3(4(8)9)7-5(10)11-6/h3H,1-2H3,(H,7,10)(H,8,9) |
InChI-Schlüssel |
KWKYHAGSZZGELR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(NC(=O)O1)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)




